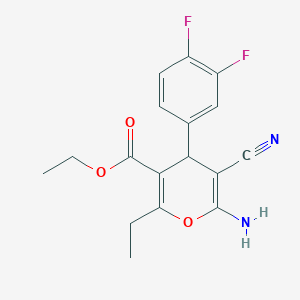![molecular formula C23H21NO3 B5176433 1-(4-biphenylyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5176433.png)
1-(4-biphenylyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylyl)-3-[(2,4-dimethoxyphenyl)amino]-2-propen-1-one, commonly known as DMBA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMBA is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol. This compound belongs to the family of chalcones, which are known for their diverse biological activities.
Wirkmechanismus
DMBA exerts its biological effects through multiple mechanisms. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer development. DMBA also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Furthermore, DMBA has been found to induce the production of reactive oxygen species (ROS), which can cause oxidative stress and ultimately lead to cell death.
Biochemical and Physiological Effects:
DMBA has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in vitro. DMBA has also been shown to decrease the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator. In addition, DMBA has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
DMBA has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high purity. Additionally, DMBA has been extensively studied, and its biological effects are well-characterized. However, DMBA has some limitations for laboratory experiments. It is insoluble in water, which can limit its use in aqueous-based assays. Furthermore, DMBA can be toxic to cells at high concentrations, which can complicate experiments.
Zukünftige Richtungen
There are several future directions for research on DMBA. One area of interest is the development of DMBA analogs with improved biological activity and reduced toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of DMBA. Furthermore, the potential use of DMBA as a therapeutic agent for various diseases should be explored in preclinical and clinical studies.
Conclusion:
In conclusion, DMBA is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It possesses anti-inflammatory, anti-tumor, and antioxidant properties and has been found to inhibit the growth of various cancer cell lines. DMBA exerts its biological effects through multiple mechanisms, including the inhibition of NF-κB and COX-2, and the induction of ROS production. DMBA has several advantages for laboratory experiments, but also has some limitations. There are several future directions for research on DMBA, including the development of DMBA analogs and the exploration of its potential therapeutic applications.
Synthesemethoden
DMBA can be synthesized by the Claisen-Schmidt condensation reaction between 4-biphenylcarboxaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction occurs at room temperature and yields DMBA as a yellow crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
DMBA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and antioxidant properties. DMBA has been found to inhibit the growth of various cancer cell lines, including prostate, breast, and colon cancer cells. Additionally, DMBA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dimethoxyanilino)-1-(4-phenylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-20-12-13-21(23(16-20)27-2)24-15-14-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16,24H,1-2H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUKFCRGLCCUAI-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)
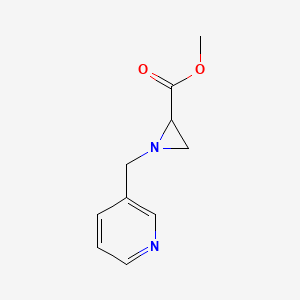

![diethyl 2-[(N,N-diethylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5176381.png)
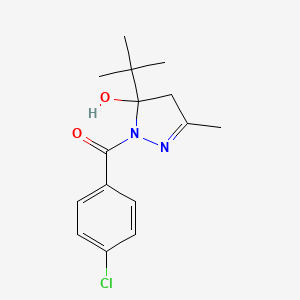
![2,5,7-triphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5176395.png)
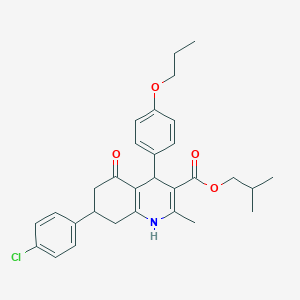
![N-(4-fluorophenyl)-1-{5-[(methylthio)methyl]-2-furoyl}-3-piperidinamine](/img/structure/B5176409.png)
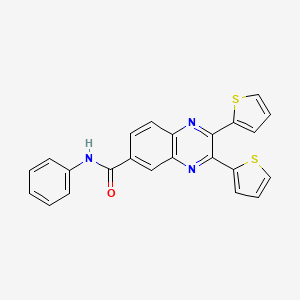

![N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)propanamide](/img/structure/B5176439.png)
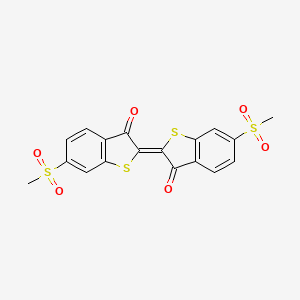
![3-(4-chlorophenyl)-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5176464.png)
